molecular formula C14H15NO2 B8290783 3-(4-Methylphenyl)-2-cyano-but-2-enoic acid ethyl ester

3-(4-Methylphenyl)-2-cyano-but-2-enoic acid ethyl ester

Cat. No.: B8290783
M. Wt: 229.27 g/mol
InChI Key: BRGJQNURBPULRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-2-cyano-but-2-enoic acid ethyl ester is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-methylphenyl)but-2-enoate

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)13(9-15)11(3)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3

InChI Key

BRGJQNURBPULRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4′-methylacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) is heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction is cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract is concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, is isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
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reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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